4-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethylbenzenesulfonamide
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Description
4-ethoxy-N-((5-(hydroxy(thiophen-3-yl)methyl)thiophen-2-yl)methyl)-3,5-dimethylbenzenesulfonamide is a useful research compound. Its molecular formula is C20H23NO4S3 and its molecular weight is 437.59. The purity is usually 95%.
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Scientific Research Applications
Photodynamic Therapy for Cancer Treatment
Sulfonamide derivatives, such as zinc phthalocyanines substituted with benzenesulfonamide groups, show remarkable potential for use as Type II photosensitizers in photodynamic therapy (PDT) for cancer treatment. These compounds exhibit good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, crucial for effective PDT (Pişkin, Canpolat, & Öztürk, 2020).
Enzyme Inhibition
Sulfonamide compounds have been studied extensively for their enzyme inhibition properties. These inhibitors have shown potency against various enzymes, including acetylcholinesterase and α-glucosidase, which are targets for treating conditions such as Alzheimer's disease and diabetes, respectively. The selective inhibition of these enzymes showcases the therapeutic potential of sulfonamide derivatives in medicinal chemistry (Riaz, 2020).
Nonlinear Optical Materials
Sulfonamide derivatives have been utilized in the synthesis of materials with second-order nonlinear optical (NLO) properties. These materials are of interest for applications in optical data storage, telecommunication, and laser technology. The synthesis and characterization of thienyl-substituted pyridinium salts with sulfonamide groups have demonstrated their potential in NLO applications, highlighting the role of sulfonamide derivatives in the development of new optical materials (Li et al., 2012).
Properties
IUPAC Name |
4-ethoxy-N-[[5-[hydroxy(thiophen-3-yl)methyl]thiophen-2-yl]methyl]-3,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23NO4S3/c1-4-25-20-13(2)9-17(10-14(20)3)28(23,24)21-11-16-5-6-18(27-16)19(22)15-7-8-26-12-15/h5-10,12,19,21-22H,4,11H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNBVFERJDQEHQQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1C)S(=O)(=O)NCC2=CC=C(S2)C(C3=CSC=C3)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23NO4S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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